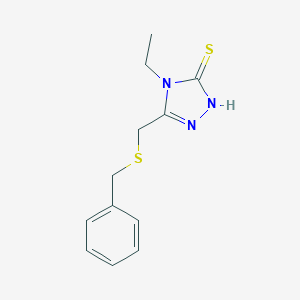![molecular formula C22H26N4O3S B305346 N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305346.png)
N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as EPTC, is an herbicide that is widely used in agriculture to control weeds. It belongs to the family of triazole herbicides and is known for its selective activity against grassy weeds. EPTC is a white crystalline solid that is soluble in organic solvents like methanol and acetone.
作用機序
N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide works by inhibiting the biosynthesis of the amino acid methionine in plants, which is essential for the growth and development of weeds. The herbicide is absorbed by the roots and transported to the leaves, where it interferes with the production of proteins and other essential compounds.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to have minimal toxicity to mammals and birds, but it can be toxic to aquatic organisms and bees. The herbicide can also persist in soil and water for extended periods, which can lead to the accumulation of residues in crops and the environment.
実験室実験の利点と制限
N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. The herbicide is relatively inexpensive and readily available, making it a popular choice for researchers. However, N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is known to have a narrow spectrum of activity, which limits its use in certain crops and environments.
将来の方向性
Several future directions can be explored to improve the efficacy and safety of N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One potential area of research is the development of new formulations and delivery systems that can enhance the absorption and translocation of the herbicide in plants. Another area of research is the identification of new targets and modes of action for herbicides that can overcome the limitations of N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and other existing herbicides. Overall, the continued research and development of N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and other herbicides are critical to ensuring the sustainability and productivity of agriculture.
In conclusion, N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a widely used herbicide that has been extensively studied for its herbicidal activity and potential impact on the environment. The herbicide works by inhibiting the biosynthesis of the amino acid methionine in plants, which is essential for the growth and development of weeds. While N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several advantages, including its low cost and availability, it also has limitations that need to be addressed through continued research and development.
合成法
The synthesis of N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 2-chloro-N-(4-ethoxyphenyl)acetamide with sodium ethoxide, followed by the reaction of the resulting product with 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. The final product is obtained by recrystallization from an organic solvent.
科学的研究の応用
N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively studied for its herbicidal activity and its potential impact on the environment. Several research studies have been conducted to evaluate the efficacy of N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in controlling weeds in various crops like corn, soybean, and wheat. The herbicide has been found to be effective against several grassy weeds, including annual bluegrass, crabgrass, and foxtail.
特性
製品名 |
N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
|---|---|
分子式 |
C22H26N4O3S |
分子量 |
426.5 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-2-[[4-ethyl-5-(1-phenoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H26N4O3S/c1-4-26-21(16(3)29-19-9-7-6-8-10-19)24-25-22(26)30-15-20(27)23-17-11-13-18(14-12-17)28-5-2/h6-14,16H,4-5,15H2,1-3H3,(H,23,27) |
InChIキー |
UDNOVRVVCMVRAM-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC)C(C)OC3=CC=CC=C3 |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC)C(C)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305263.png)
![2-[[5-[(4-chlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B305266.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B305267.png)
![ethyl 4-{[({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305269.png)
![N-(1,3-benzothiazol-2-yl)-2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B305270.png)

![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B305275.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305277.png)
![5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B305280.png)
![N-(2-chlorophenyl)-2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305281.png)
![2-[(5-{[(3,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B305283.png)
![2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305284.png)
![2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B305285.png)
![methyl 3-({[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B305286.png)